molecular formula C13H18N2O2 B1491160 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2097998-13-3

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1491160
CAS No.: 2097998-13-3
M. Wt: 234.29 g/mol
InChI Key: LLTBMVHKVOITNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

  • Indole Formation: The starting material, indole, is synthesized through the Fischer indole synthesis or the Biltz synthesis.

  • Ethoxylation: The indole undergoes ethoxylation to introduce the ethoxy group at the 4-position.

  • Formation of Indolin-1-yl Group: The indole is then converted to the indolin-1-yl group through reduction.

  • Methylaminoethanone Addition: Finally, the methylaminoethanone group is introduced to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amines.

  • Substitution: Substitution reactions can replace the ethoxy or methylamino groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include halides and sulfonates under various conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the extent of oxidation.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.

  • Industry: It is used in the development of new materials and environmental applications.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one is compared with other similar compounds, such as:

  • 2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

  • 1-(4-Methoxyindolin-1-yl)-2-(methylamino)ethan-1-one

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(4-ethoxy-2,3-dihydroindol-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9-14-2/h4-6,14H,3,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTBMVHKVOITNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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